![molecular formula C19H15N3O2 B6291720 Pyridine-2,6-bis(N-phenyl)carboxamide CAS No. 61414-14-0](/img/structure/B6291720.png)
Pyridine-2,6-bis(N-phenyl)carboxamide
Overview
Description
Pyridine-2,6-bis(N-phenyl)carboxamide is a chemical compound that has been studied for its potential antimicrobial properties . It is also known as 2,6-bis(N-phenylcarbamoyl)pyridine .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts with 2,6-pyridinedicarbonyl dichloride, which is coupled with L-alanine or 2-methyl-alanine methyl ester to produce the corresponding 2,6-bis-carboxamide pyridine methyl esters . These esters are then subjected to hydrazonolysis with hydrazine hydrate to produce the corresponding bis-hydrazides . Finally, these hydrazides are treated with appropriate aromatic or heterocyclic aldehydes to produce the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring bridged by two carboxamide groups . The molecular formula is C19H15N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling, hydrazonolysis, and treatment with aldehydes . The exact details of these reactions would require further study.Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.341 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 399.4±27.0 °C at 760 mmHg, and a flash point of 195.3±23.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
P2P has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry to form complexes with transition metals. It has also been used as a catalyst in organic synthesis, particularly for the synthesis of carboxylic acids. Additionally, P2P has been used in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory drugs.
Mechanism of Action
Target of Action
Compounds based on a pyridine-2,6-dicarboxamide fragment have been noted for their roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of some metalloenzyme active sites .
Mode of Action
It’s known that pyridine-2,6-dicarboxamide-based compounds play significant roles in coordination chemistry, potentially interacting with their targets to stabilize reactive species and model the active sites of certain metalloenzymes .
Biochemical Pathways
Compounds with a similar structure have been associated with catalytic organic transformations .
Pharmacokinetics
The compound has a predicted density of 1.320±0.06 g/cm3 .
Result of Action
Compounds with a similar structure have been associated with sensing and recognition applications .
Action Environment
The compound has a predicted melting point of 278 °c and a predicted boiling point of 3994±270 °C .
Advantages and Limitations for Lab Experiments
The advantages of using P2P in lab experiments include its ease of synthesis, its ability to form complexes with transition metals, and its ability to form hydrogen bonds with other molecules. The limitations of using P2P in lab experiments include its lack of solubility in water, its low stability, and its potential toxicity.
Future Directions
Future research on P2P could focus on its potential applications in various fields, such as materials science and drug discovery. Additionally, further research could focus on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could focus on the development of new synthetic methods for the synthesis of P2P, as well as the development of new methods for the purification and characterization of P2P. Finally, further research could focus on the development of new methods for the detection and quantification of P2P in biological systems.
Synthesis Methods
P2P can be synthesized in a number of ways. One method involves the reaction of pyridine and phenylacetonitrile with an appropriate reagent such as sodium ethoxide. This reaction produces a diazonium intermediate, which is then reacted with the carboxamide group to form P2P. Another method involves the reaction of pyridine and phenylacetonitrile with an appropriate reagent such as thionyl chloride. This reaction produces a chloride intermediate, which is then reacted with the carboxamide group to form P2P.
properties
IUPAC Name |
2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(20-14-8-3-1-4-9-14)16-12-7-13-17(22-16)19(24)21-15-10-5-2-6-11-15/h1-13H,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFKNITTXYNFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330032 | |
Record name | 2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49827415 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
61414-14-0 | |
Record name | 2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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